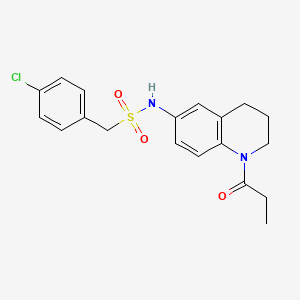

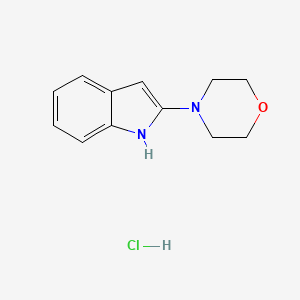

N-(2-(furan-3-yl)-2-hydroxyethyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms . The compound you mentioned contains a furan ring, a cyclobutane ring, and an amide group, which suggests it might have interesting chemical properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound would include a furan ring, a cyclobutane ring, and an amide group. The furan ring is a five-membered aromatic heterocycle with one oxygen atom . The cyclobutane ring is a simple cyclic alkane with four carbon atoms. The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom.Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions, including cycloaddition and cycloisomerization reactions . The specific reactions that “N-(2-(furan-3-yl)-2-hydroxyethyl)cyclobutanecarboxamide” might undergo would depend on the reaction conditions and the other compounds present.Scientific Research Applications

Binding Affinity and DNA Interaction

A study by Laughton et al. (1995) explored the structural and binding affinity characteristics of furamidine, a dicationic minor groove binding drug with structural similarities to N-(2-(furan-3-yl)-2-hydroxyethyl)cyclobutanecarboxamide. This research highlighted the potential of furan derivatives for enhancing DNA-binding affinity, suggesting applications in the development of novel therapeutics targeting DNA structures for diseases like cancer and genetic disorders (Laughton et al., 1995).

Material Science and Sustainable Synthesis

Wang et al. (2018) reported the synthesis of a furfural-derived diacid, demonstrating the utility of furan compounds in creating sustainable materials. The study showcases the potential of using furan derivatives for synthesizing novel materials with unique properties, indicating applications in developing biodegradable polymers and environmentally friendly chemicals (Wang et al., 2018).

Catalysis and Chemical Transformations

Jain et al. (2015) explored the use of a spinel mixed metal oxide catalyst for the oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid, underscoring the role of furan derivatives in catalysis and chemical transformations. This research highlights the potential of furan-based compounds in facilitating eco-friendly and efficient chemical reactions, particularly in the production of valuable industrial chemicals and intermediates (Jain et al., 2015).

Medicinal Chemistry and Drug Design

Research by He et al. (2015) on the fat mass and obesity-associated protein (FTO) revealed a novel small-molecule binding site, emphasizing the importance of cyclobutanecarboxamide derivatives in medicinal chemistry. Such studies suggest the potential of this compound and related compounds in the discovery and development of new drugs targeting metabolic disorders and obesity (He et al., 2015).

Mechanism of Action

Target of Action

The compound N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide is a derivative of furan, a class of organic compounds known for their wide range of biological and pharmacological characteristics . Furan derivatives have been employed as medicines in various disease areas . .

Mode of Action

Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents

Biochemical Pathways

Furan derivatives, in general, are known to exhibit a wide range of advantageous biological and pharmacological characteristics . .

Result of Action

Furan derivatives are known for their wide range of biological and pharmacological characteristics .

Biochemical Analysis

Biochemical Properties

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Cellular Effects

The effects of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide on cellular processes are not yet fully known. Furan derivatives have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide in laboratory settings are not yet fully known. Furan derivatives have been known to exhibit changes over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide at different dosages in animal models are not yet fully known. Furan derivatives have been known to exhibit varying effects at different dosages, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Furan derivatives have been known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide within cells and tissues are not yet fully known. Furan derivatives have been known to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

The subcellular localization of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide and its effects on activity or function are not yet fully known. Furan derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-10(9-4-5-15-7-9)6-12-11(14)8-2-1-3-8/h4-5,7-8,10,13H,1-3,6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTCXVCHOFONPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)

![2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2471117.png)

![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)

![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)

![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)

![Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2471137.png)